molecular formula C9H8BrNO4 B2530828 Methyl 6-bromo-2-methyl-3-nitrobenzoate CAS No. 731810-03-0

Methyl 6-bromo-2-methyl-3-nitrobenzoate

Cat. No.: B2530828
CAS No.: 731810-03-0
M. Wt: 274.07
InChI Key: OBAPNCIKBLBVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromine atom, a nitro group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methyl-3-nitrobenzoate typically involves a multi-step process. One common method includes:

    Nitration: The introduction of a nitro group to the benzene ring. This step is usually performed using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The addition of a bromine atom to the benzene ring. This can be achieved using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Scientific Research Applications

Methyl 6-bromo-2-methyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-methyl-3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-methylbenzoate
  • Methyl 3-nitrobenzoate
  • Methyl 6-bromo-3-methoxy-2-methylbenzoate

Uniqueness

Methyl 6-bromo-2-methyl-3-nitrobenzoate is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

methyl 6-bromo-2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAPNCIKBLBVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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